

Quality control metrics for ensuring reliable bisulfite sequencing data.

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Compound of Interest

Compound Name: *Deoxy-5-methylcytidylic acid*

CAS No.: *2498-41-1*

Cat. No.: *B1583386*

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Technical Support Center: Bisulfite Sequencing Data Reliability

Welcome to the Genomic Integrity Unit. Mission: To transition bisulfite sequencing (BS-seq) from a stochastic process into a deterministic engineering discipline.

Bisulfite sequencing is the gold standard for DNA methylation analysis, but it is chemically harsh and computationally unique. Unlike standard DNA-seq, BS-seq libraries are low-complexity (C-poor, T-rich) and prone to degradation. This guide provides the rigorous QC metrics required to distinguish biological signal from technical noise.

Module 1: Pre-Sequencing QC (The Wet Lab)

Objective: Prevent "garbage in" by validating DNA integrity and conversion efficiency before the sequencer runs.

The Lambda Spike-In (The "Truth" Standard)

Why it matters: You cannot measure conversion efficiency using your sample DNA alone because you do not know its true methylation state. You need a negative control—DNA known to be 100% unmethylated. Protocol:

- Source: Unmethylated Lambda phage DNA (e.g., Promega D1521).
- Ratio: Spike-in at 0.1% to 0.5% (w/w) of your input genomic DNA before bisulfite treatment [1].
- Mechanism: Since Lambda DNA is unmethylated, 100% of its Cytosines should convert to Uracils (read as Thymines). Any Cytosine remaining in the Lambda reads after sequencing represents a conversion failure.

Input DNA Integrity

Why it matters: Bisulfite treatment is acidic and causes depurination, fragmenting DNA. Starting with degraded DNA leads to library failure. Metric: DIN (DNA Integrity Number) > 7.0. Action: Use Agilent TapeStation or Bioanalyzer. High molecular weight genomic DNA (>10kb) is required for WGBS.

Module 2: Sequencing QC (The Acquisition Phase)

Objective: Mitigate the "Low Diversity" problem inherent to bisulfite libraries.

The Nucleotide Diversity Crisis

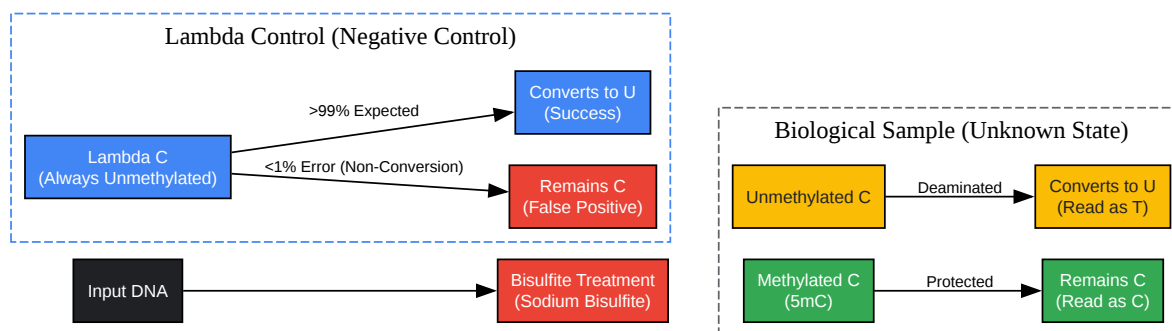
BS-seq libraries are chemically altered: almost all Cytosines are converted to Thymines. This creates a T-rich / C-poor library that confuses Illumina sequencers, which rely on balanced (A=C=G=T) signals for matrix calculation and base calling [2].

The Solution: PhiX Spike-In Unlike the Lambda spike-in (which is for conversion QC), PhiX is for sequencing QC.

Metric	Standard DNA-Seq	Bisulfite-Seq (WGBS)	Reason
PhiX %	< 1%	10% - 20%	Provides balanced base diversity for cluster registration [3].
Q-Score	> 80% Q30	> 75% Q30	Slight drop expected due to harsh chemistry, but <70% indicates failure.

Visualizing the Conversion Logic

The following diagram illustrates how we distinguish Methylation from Non-Conversion using controls.



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Caption: Logical flow of bisulfite conversion. Green path represents biological methylation; Blue path represents successful conversion of unmethylated controls; Red path indicates technical failure (incomplete conversion).

Module 3: Post-Alignment QC (The Dry Lab)

Objective: Verify data quality using computational metrics after mapping.

Mapping Efficiency (Bismark/BS-Seeker)

Metric: > 70% (WGBS) or > 60% (RRBS). Troubleshooting:

- BS-seq reads map to a "3-letter genome" (since Cs are Ts). This reduces mapping uniqueness.
- Low Mapping (<50%)? Check for adapter contamination. Bisulfite libraries often have shorter insert sizes due to degradation; you may be sequencing into the adapter. Action: Aggressive trimming (e.g., TrimGalore) is mandatory [4].

Bisulfite Conversion Rate

Calculation:

Threshold:> 99.0% is mandatory. > 99.5% is ideal [5]. Warning: If conversion is < 98%, your "methylation" signals are likely false positives caused by unreacted cytosines.

M-Bias Plot (Methylation Bias)

What it is: A plot of average methylation levels across the read length.[1][2][3] Expectation: The line should be flat. Failure Mode: Sharp spikes or drops at the 5' or 3' ends indicate end-repair artifacts or adapter issues. Action: These biased ends must be computationally trimmed (e.g., clip_R1 in Bismark) or they will skew your methylation calls [6].

Troubleshooting Guide & FAQ

Q1: My mapping efficiency is 0% or extremely low (<10%). What happened?

- Diagnosis A: Did you use the correct reference genome? You cannot map BS-seq data to a standard genome (hg38). You must use a bisulfite-converted index (e.g., bismark_genome_preparation).
- Diagnosis B: Check your library directionality. Most commercial kits (Swift, NEB) are "directional" (Lister protocol). If you align in non-directional mode (or vice versa), mapping will fail.

- **Diagnosis C: Over-trimming.** If you trimmed too aggressively and reads are <30bp, they may not map uniquely to the converted genome.

Q2: I see high methylation in CHH and CHG contexts (Non-CpG methylation). Is this real?

- **Context:** In mammalian somatic tissues, methylation is almost exclusively CpG (>95%).
- **The Check:** Look at your Lambda Spike-in.[\[4\]](#)
 - If Lambda also shows high methylation: It is incomplete conversion. Your chemical reaction failed. Discard the data.
 - If Lambda is clean (unmethylated) but sample has high CHH: It might be biological. This is seen in embryonic stem cells, oocytes, or brain tissue (neurons) [\[1\]](#).

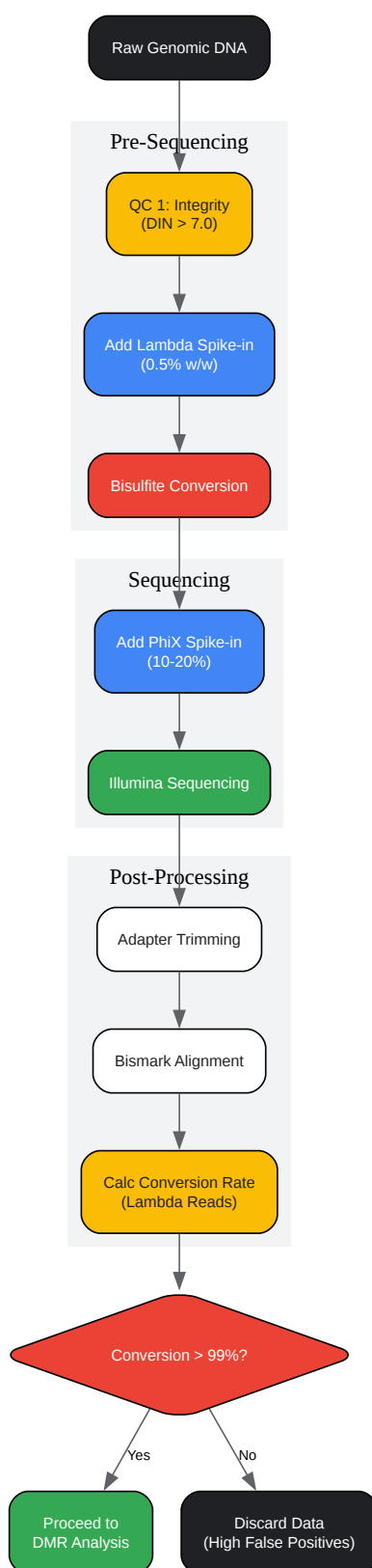
Q3: How much coverage do I need?

- **Standard:** 30X coverage per strand is the ENCODE standard for WGBS [\[1\]](#).
- **Reasoning:** Because you are counting discrete events (C vs T) to determine a percentage (0-100%), low coverage (e.g., 5X) results in high variance. 5X coverage only allows methylation resolution steps of 20% (0, 20, 40, 60, 80, 100).

Q4: My FastQC report shows "Per base sequence content" failure. Is my library bad?

- **Answer:** Ignore this specific warning.
- **Why:** FastQC expects a random distribution of A, C, T, G (~25% each). In BS-seq, C is depleted (~1%) and T is enriched (~50%). This "failure" is actually a confirmation that your bisulfite conversion worked [\[7\]](#).

QC Workflow Diagram



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Caption: Step-by-step QC workflow. Critical checkpoints (Yellow/Red) determine whether the experiment proceeds or halts.

References

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- [2. biorxiv.org \[biorxiv.org\]](#)
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